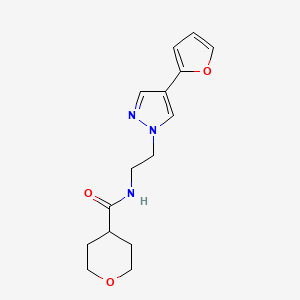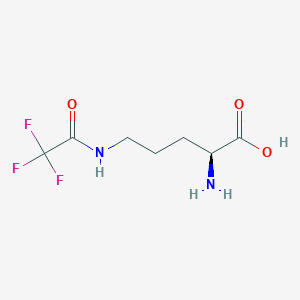
H-Orn(TFA)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Orn(TFA)-OH, also known as N-Trifluoroacetyl-L-ornithine, is a derivative of the amino acid ornithine. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of ornithine. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is commonly used in peptide synthesis and as a protecting group for amino acids due to its stability and ease of removal under mild conditions.
科学的研究の応用
H-Orn(TFA)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the amino group in peptide synthesis, allowing for selective deprotection and elongation of peptide chains.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding due to its stability and ease of incorporation into peptides.
Medical Research: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive peptides.
Industrial Applications: Used in the production of pharmaceuticals and fine chemicals, where precise control over the synthesis of complex molecules is required.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(TFA)-OH typically involves the reaction of L-ornithine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:
L-Ornithine+Trifluoroacetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group of L-ornithine with trifluoroacetic anhydride, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: The trifluoroacetyl group can be reduced under specific conditions, although this is less common due to the stability of the trifluoroacetyl group.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles, such as amines, under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of L-ornithine.
Substitution: Formation of substituted ornithine derivatives.
作用機序
H-Orn(TFA)-OH can be compared with other amino acid derivatives that contain protecting groups, such as:
N-Boc-L-ornithine: Contains a tert-butyloxycarbonyl (Boc) protecting group, which is removed under acidic conditions.
N-Fmoc-L-ornithine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
N-Cbz-L-ornithine: Contains a benzyloxycarbonyl (Cbz) protecting group, which is removed by catalytic hydrogenation.
Uniqueness: this compound is unique due to the presence of the trifluoroacetyl group, which provides strong electron-withdrawing properties, enhancing the stability of the protected amino group. This stability is advantageous in peptide synthesis, where selective deprotection is required.
類似化合物との比較
- N-Boc-L-ornithine
- N-Fmoc-L-ornithine
- N-Cbz-L-ornithine
特性
IUPAC Name |
(2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAVYYIFAMIIT-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
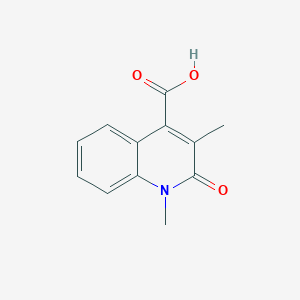
![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2376322.png)
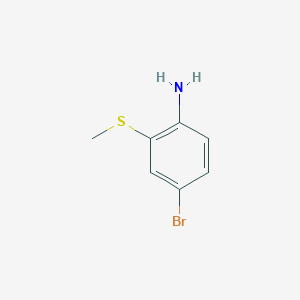
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)
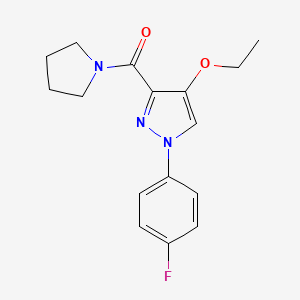
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
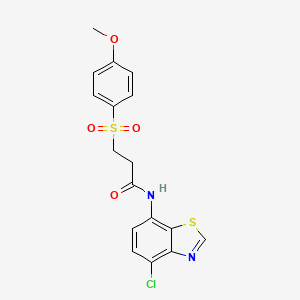
![3-[2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2376330.png)
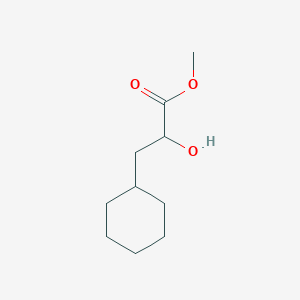
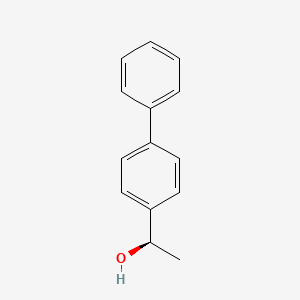
![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2376337.png)
